molecular formula C19H11ClFN3O2S B12146661 (2Z)-6-(2-chlorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12146661
M. Wt: 399.8 g/mol
InChI Key: RZHIUHVUKRCHBM-SXGWCWSVSA-N
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Description

The compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with a thiazole ring conjugated to a triazine-dione system. Key structural features include:

  • Substituents:
    • A 2-chlorobenzyl group at position 6, contributing steric bulk and electron-withdrawing properties.
    • A 3-fluorobenzylidene group at position 2, introducing a conjugated double bond and halogen-mediated electronic effects.
  • Stereochemistry: The (2Z)-configuration ensures the benzylidene group adopts a planar orientation, critical for π-π stacking interactions in biological targets .

These derivatives are synthesized via Knoevenagel condensation or cyclization reactions, as seen in and .

Properties

Molecular Formula

C19H11ClFN3O2S

Molecular Weight

399.8 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11ClFN3O2S/c20-14-7-2-1-5-12(14)10-15-17(25)22-19-24(23-15)18(26)16(27-19)9-11-4-3-6-13(21)8-11/h1-9H,10H2/b16-9-

InChI Key

RZHIUHVUKRCHBM-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=NC2=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Substituents (Position) Molecular Weight Key Spectral Data (IR/NMR) Reference
Target Compound 6-(2-Cl-benzyl), 2-(3-F-benzylidene) ~503.3* Not reported Inferred
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 6-Benzyl, 2-Benzylidene 387.4 IR: 1719 cm⁻¹ (C=O); 1H NMR: δ 7.10–7.82 (ArH)
(2Z)-2-(3-F-benzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 6-Methyl, 2-(3-F-benzylidene) 289.3 IR: 1670–1640 cm⁻¹ (C=O triazine)
(2Z)-6-(4-Propoxybenzyl)-2-(3-Cl-benzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 6-(4-Propoxybenzyl), 2-(3-Cl-benzylidene) 455.9 Not reported

*Calculated based on molecular formula C₂₇H₂₅ClN₄O₃S ().

Key Observations :

  • Substituent Flexibility : The 2-chlorobenzyl group introduces steric hindrance absent in methyl-substituted analogs (), which may reduce rotational freedom but enhance target specificity.
Table 2: Reported Activities of Thiazolo-Triazine Derivatives
Compound Class Substituents Biological Activity Efficacy (Model) Reference
Thiazolo[3,2-b][1,2,4]triazoles 6-(4-Fluorophenyl) Anticonvulsant (MES test) ED₅₀ = 38 mg/kg
Imidazothiazolotriazine oxindolylid 6-(7-methyl-2-oxindolin-3-ylidene) Antiproliferative (cell lines) IC₅₀ = 12–45 µM
Thiazolo-pyrimidines 7-(5-methylfuran-2-yl) Not reported N/A

Key Observations :

  • Anticonvulsant Potential: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) correlate with enhanced anticonvulsant activity, suggesting the target compound’s 3-fluorobenzylidene may confer similar benefits.
  • Antiproliferative Activity : Oxindolylidene-substituted analogs () show moderate activity, but the target compound’s chlorobenzyl group may improve membrane permeability due to lipophilicity (clogP ~2.3, inferred from ).

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